N-methyl-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-phenylacetamide
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Overview
Description
N-methyl-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-phenylacetamide typically involves the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone under basic conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like dimethylformamide (DMF). The reaction mixture is irradiated with UV light at a wavelength of 312 nm for about 2 hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methyl-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-phenylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-methyl-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-phenylacetamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with various molecular targets makes it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C26H22N4O2 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-methyl-2-[2-(4-methylphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-phenylacetamide |
InChI |
InChI=1S/C26H22N4O2/c1-18-12-14-19(15-13-18)21-16-24(31)30-23-11-7-6-10-22(23)29(26(30)27-21)17-25(32)28(2)20-8-4-3-5-9-20/h3-16H,17H2,1-2H3 |
InChI Key |
XBLPMCZZXWHDCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)N3C4=CC=CC=C4N(C3=N2)CC(=O)N(C)C5=CC=CC=C5 |
Origin of Product |
United States |
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